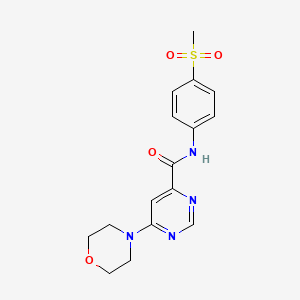

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a morpholine ring and a carboxamide group, along with a methylsulfonylphenyl moiety. Its unique structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Wirkmechanismus

Target of Action

The primary target of N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain. The compound acts as a selective inhibitor of COX-2 .

Mode of Action

The compound interacts with COX-2 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted into prostaglandins by the COX enzymes. When this compound inhibits cox-2, the production of prostaglandins is reduced, leading to decreased inflammation .

Pharmacokinetics

These compounds generally show good bioavailability and safety profiles .

Result of Action

The inhibition of COX-2 by this compound results in a decrease in the production of prostaglandins. This leads to a reduction in inflammation and pain, making this compound potentially useful in the treatment of conditions such as arthritis .

Biochemische Analyse

Biochemical Properties

Based on its structural characteristics, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s molecular structure, particularly its morpholinopyrimidine core and the presence of a methylsulfonyl group .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide at different dosages in animal models have not been reported in the literature .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with specific transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

Attachment of the Methylsulfonylphenyl Group: This step involves the reaction of the pyrimidine intermediate with 4-(methylsulfonyl)phenylamine, typically through a coupling reaction facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide: Unique due to its specific substitution pattern and combination of functional groups.

N-(4-(methylsulfonyl)phenyl)-pyrimidine-4-carboxamide: Lacks the morpholine ring, which may affect its biological activity.

N-(4-(methylsulfonyl)phenyl)-6-piperidinopyrimidine-4-carboxamide: Contains a piperidine ring instead of morpholine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the morpholine ring in this compound distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability. Additionally, the combination of the methylsulfonylphenyl group with the pyrimidine core may confer unique biological activities not observed in other derivatives.

Biologische Aktivität

N-(4-(methylsulfonyl)phenyl)-6-morpholinopyrimidine-4-carboxamide, also known by its CAS number 1903297-78-8, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a morpholine ring and a methylsulfonyl group, which contributes to its unique biological properties. The molecular weight of this compound is approximately 362.4 g/mol.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains including MRSA, E. coli, and K. pneumoniae . While specific data on this compound's antimicrobial efficacy is limited, it is reasonable to hypothesize similar potential based on structural analogs.

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through various studies focusing on COX inhibition. A related study identified that compounds with the methylsulfonyl group showed selective COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs . The selectivity towards COX-2 over COX-1 suggests that this compound may minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity.

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Methylsulfonyl | Enhances lipophilicity | Improves cell membrane penetration |

| Morpholine | Increases binding affinity | Critical for enzyme inhibition |

| Pyrimidine core | Essential for activity | Core structure common in bioactive compounds |

Research indicates that modifications to the substituents can significantly alter the compound's potency and selectivity against specific biological targets .

Case Studies and Research Findings

-

In Vivo Studies

In vivo studies have demonstrated the potential of related pyrimidine derivatives in modulating inflammatory responses in animal models. For example, compounds exhibiting similar structures have shown significant reductions in inflammation markers when administered to models of acute inflammation . -

High-Throughput Screening

A library of pyrimidine derivatives was screened for their ability to inhibit specific enzymes involved in lipid metabolism, leading to the identification of potent inhibitors with favorable pharmacokinetic profiles . This highlights the importance of high-throughput screening in discovering effective candidates for further development. -

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with target enzymes, providing insights into how structural features influence biological activity .

Eigenschaften

IUPAC Name |

N-(4-methylsulfonylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-25(22,23)13-4-2-12(3-5-13)19-16(21)14-10-15(18-11-17-14)20-6-8-24-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVVYASHYXGKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.